Cas no 52986-70-6 (6-Methoxy Isoquinoline)
6-Methoxy Isoquinoline Properties
Names and Identifiers
-
- 6-Methoxyisoquinoline
- 6-Methoxy-isoquinoline
- 6-Methoxy Isoquinoli
- ISOQUINOLINE, 6-METHOXY-
- PubChem6276
- 6-isoquinolinyl methyl ether
- KSC493E1L
- XZNUJESLPUNSNO-UHFFFAOYSA-N
- AB19119
- RP02086
- SY013880
- EN001421
- ST2418981
- AB0025309
- W6748
- A829335
- 9
- 52986-70-6
- AKOS005255310
- S-3536
- A7723
- FT-0654728
- 6-Methoxy Isoquinoline
- SCHEMBL1204577
- J-518858
- DTXSID60452920
- MFCD04114861
- CS-0005444
- FS-3055
- AMY18040
- Z1201622861
- EN300-120494
- 6-methoxy-isoquinoline
- 6-methoxyisoquinoline
- DB-029310
- +Expand
-
- MFCD04114861
- XZNUJESLPUNSNO-UHFFFAOYSA-N
- 1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3
- O(C([H])([H])[H])C1C([H])=C([H])C2C([H])=NC([H])=C([H])C=2C=1[H]
Computed Properties
- 159.06800
- 0
- 2
- 1
- 159.068413911g/mol
- 12
- 149
- 0
- 0
- 0
- 0
- 0
- 1
- 2.2
- 22.1
Experimental Properties
- 2.24340
- 22.12000
- 295.6°C at 760 mmHg
- 108.4℃
- 透明油状
- 1.13
6-Methoxy Isoquinoline Security Information
- Xi
- H315-H319-H335
- P261-P305+P351+P338
- Sealed in dry,Room Temperature
- Warning
6-Methoxy Isoquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy Isoquinoline Price
6-Methoxy Isoquinoline Suppliers
6-Methoxy Isoquinoline Related Literature
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1. Benzyne reaction. Part I. Total syntheses of (±)-cryptaustoline and (±)-cryptowoline by the benzyne reactionT. Kametani,K. Ogasawara J. Chem. Soc. C 1967 2208
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2. Phenol oxidation. Part I. The synthesis of isoboldine and glaucineA. H. Jackson,J. A. Martin J. Chem. Soc. C 1966 2061
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3. Studies on the syntheses of heterocyclic compounds. Part DXIV. Synthesis of 6a,7-didehydroaporphine and indolo[2,1-a]isoquinoline systems by benzyne reactionsTetsuji Kametani,Shiroshi Shibuya,Shinzo Kano J. Chem. Soc. Perkin Trans. 1 1973 1212
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4. An alternative total synthesis of (±)-scoulerine and (±)-tetrahydropalmatineT. Kametani,M. Ihara J. Chem. Soc. C 1967 530
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5. 669. Synthesis and oxidation of some 1-benzylisoquinoline derivativesI. Baxter,L. T. Allan,G. A. Swan J. Chem. Soc. 1965 3645
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David W. Shaffer,Yan Xie,Javier J. Concepcion Chem. Soc. Rev. 2017 46 6170
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F. E. King,L. Jurd,T. J. King J. Chem. Soc. 1952 17
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Benedikt Melzer,Franz Bracher Org. Biomol. Chem. 2015 13 7664
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T. Kametani,H. Yagi,F. Satoh,K. Fukumoto J. Chem. Soc. C 1968 271
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10. A high yield synthesis of N-formyl-1-methylnordihydrothebainoneH. C. Beyerman,E. Buurman,L. Maat J. Chem. Soc. Chem. Commun. 1972 918a